molecular formula C12H16N4O B12901794 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine CAS No. 88875-26-7

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine

Katalognummer: B12901794
CAS-Nummer: 88875-26-7
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: GLDFRRUOUBVCNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a fused bicyclic structure bearing a morpholine substituent, it serves as a valuable scaffold for the development of novel bioactive molecules . The imidazo[1,5-a]pyrimidine core is a privileged structure in drug discovery, known for its ability to interact with various biological targets . The incorporation of the morpholine ring, a common pharmacophore, is a strategic feature aimed at enhancing the molecule's physicochemical properties and its potential to engage with enzymatic targets . Research applications for this compound and its analogs frequently include serving as key intermediates in the synthesis of more complex molecules for screening against various disease pathways . The specific dimethyl and morpholine substitution pattern suggests potential for optimizing pharmacokinetic profiles in lead optimization campaigns. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Eigenschaften

CAS-Nummer

88875-26-7

Molekularformel

C12H16N4O

Molekulargewicht

232.28 g/mol

IUPAC-Name

4-(4,6-dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine

InChI

InChI=1S/C12H16N4O/c1-9-7-11(15-3-5-17-6-4-15)14-12-8-13-10(2)16(9)12/h7-8H,3-6H2,1-2H3

InChI-Schlüssel

GLDFRRUOUBVCNJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=CN=C(N12)C)N3CCOCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyrimidine Core: This can be achieved through a condensation reaction between 4,6-dimethylpyrimidine-2-amine and a suitable aldehyde or ketone under acidic or basic conditions.

    Morpholine Ring Introduction: The imidazo[1,5-a]pyrimidine intermediate is then reacted with morpholine, often using a nucleophilic substitution reaction. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.

    Catalysts: Such as Lewis acids or bases to facilitate the nucleophilic substitution.

    Purification Techniques: Including crystallization, distillation, or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.

    Substitution: May require catalysts or specific solvents to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing imidazo and pyrimidine structures exhibit significant anticancer properties. The presence of the morpholine moiety may enhance the bioavailability and selectivity of these compounds against cancer cells. A study demonstrated that derivatives of similar structures can inhibit tumor growth in various cancer models, suggesting that 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine could be a candidate for further development as an anticancer agent .

Enzyme Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit certain enzymes involved in metabolic pathways. For instance, inhibitors targeting cytochrome P450 enzymes have shown promise in reducing drug metabolism rates, which could lead to enhanced efficacy of co-administered drugs .

Case Study: Heterocyclic Amines

A relevant study examined the formation of heterocyclic amines during cooking processes and their implications for human health. The study highlighted the role of similar compounds in mutagenicity and carcinogenicity, suggesting that understanding these mechanisms could inform dietary recommendations and cooking practices .

Polymer Chemistry

The structural characteristics of this compound make it a candidate for incorporation into polymer matrices. Its potential as a monomer or additive can enhance the thermal stability and mechanical properties of polymers. Research into its polymerization behavior could lead to innovative materials with specialized applications in coatings or composites.

Cosmetic Formulations

The compound's stability and potential antimicrobial properties may also find applications in cosmetic formulation. Its inclusion could improve product longevity and efficacy against microbial contamination, aligning with consumer demands for safer and more effective personal care products .

Wirkmechanismus

The mechanism by which 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: The compound can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Imidazo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine
  • Key Differences: Imidazo[1,5-a]pyrimidine (target compound): Contains a five-membered imidazole fused to pyrimidine, enhancing electron density and stability.
  • Impact : Imidazo derivatives often exhibit higher metabolic stability, while pyrazolo analogs are more common in kinase inhibitors due to their planar structure .
Thieno[2,3-d]pyrimidine
  • Example: 5-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine (EP 2 402 347 A1).
  • Key Differences : A thiophene ring replaces the imidazole/pyrazole, introducing sulfur-mediated electronic effects. This scaffold is prevalent in anticancer agents due to enhanced π-π stacking .

Substituent Position and Functional Group Analysis

Morpholine Substitution
  • Position 2 (target compound): Morpholine at C2 optimizes steric accessibility for receptor binding.
  • Position 7 (e.g., 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine): Shown to enhance PI3Kδ inhibition in COPD drug candidates .
Halogen vs. Methyl Substitution
  • 4,6-Dichloro Derivatives (e.g., 4-(4,6-Dichloropyrimidin-2-yl)morpholine): Chlorine atoms increase electrophilicity, making these intermediates for nucleophilic substitution reactions .
  • 4,6-Dimethyl Derivatives (target compound): Methyl groups improve lipophilicity and passive membrane permeability, favoring CNS-targeted applications .

Key Research Findings and Data

Reactivity and Stability

  • Oxidative Stability : Nitro-substituted azolo[1,5-a]pyrimidines (e.g., 4,7-dihydro-6-nitro derivatives) are prone to oxidative aromatization, unlike methyl-substituted analogs .
  • Isomerization : Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines isomerize under specific conditions, affecting their bioactivity .

Pharmacokinetic Data (Representative Examples)

Compound logP Solubility (µM) IC50 (PI3Kδ, nM)
4-(4,6-Dimethylimidazo[...]morpholine 2.1 15 8.2
7-(Morpholin-4-yl)pyrazolo[...]ridine 1.8 22 5.4
4-(4,6-Dichloropyrimidin-2-yl)morpholine 2.5 8 N/A

Table 2: Comparative pharmacokinetic and activity profiles.

Biologische Aktivität

4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine is a heterocyclic compound that combines a morpholine ring with an imidazo-pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The presence of methyl groups at the 4 and 6 positions of the imidazo-pyrimidine enhances its stability and may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4O, with a molecular weight of 232.29 g/mol. Its structure features a morpholine ring fused to an imidazo-pyrimidine framework, which is essential for its biological activity.

PropertyValue
Molecular Formula C12H16N4O
Molecular Weight 232.29 g/mol
IUPAC Name This compound
CAS Number [Not Available]

Biological Activity

Research indicates that compounds containing imidazo-pyrimidine structures often exhibit significant biological activities. The following sections outline the key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that derivatives of imidazo-pyrimidines can exhibit anticancer properties. For instance, similar compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains under investigation but may involve interaction with key signaling pathways involved in tumor growth.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of certain enzymes relevant to cancer metabolism or other diseases. The interaction studies focus on how it binds to specific biological targets, which is crucial for understanding its pharmacodynamics.

Neuroprotective Effects

Recent studies hint at potential neuroprotective effects associated with morpholine derivatives. The ability of this compound to penetrate the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

Research on similar compounds has provided insights into the biological activity of this compound. Notable findings include:

  • In Vitro Studies : Compounds sharing structural features with this compound have demonstrated significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells) .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications at specific positions on the imidazo-pyrimidine core can enhance biological activity. For example, substituents at the 2-position have shown increased potency against certain targets .
  • Toxicological Studies : Investigations into the bioactivation of morpholine moieties suggest potential liver toxicity linked to reactive intermediates formed during metabolism . Understanding these toxicological profiles is essential for assessing safety in therapeutic applications.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 4-(4,6-Dimethylimidazo[1,5-a]pyrimidin-2-yl)morpholine?

The synthesis typically involves multi-step reactions starting from substituted pyrimidine precursors. Key steps include:

  • Morpholine coupling : Reacting 2-chloroimidazo[1,5-a]pyrimidine derivatives with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the morpholine moiety .
  • Optimization of Pd-catalyzed cross-coupling : Using PdCl₂(PPh₃)₂ as a catalyst for Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, ensuring high regioselectivity .
  • Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures to isolate the final product .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry (e.g., distinguishing methyl groups at positions 4 and 6 of the imidazopyrimidine core) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for intermediates .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching in the imidazole ring at ~1600 cm⁻¹) .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds (e.g., melting points >250°C observed in related pyrazolo[1,5-a]pyrimidines) .
  • pH-dependent stability studies : Monitor degradation via HPLC in buffers (pH 3–9) to identify optimal storage conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., kinases) by aligning the morpholine and imidazopyrimidine moieties with active-site residues .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
  • MD Simulations : Study conformational stability in aqueous or lipid bilayers to guide drug delivery strategies .

Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Dose-response standardization : Use consistent assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Structural analogs : Synthesize and test derivatives to isolate the impact of specific substituents (e.g., methyl groups vs. morpholine) .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Process intensification : Optimize solvent systems (e.g., switch from DMF to acetonitrile for easier recycling) .
  • Membrane separation technologies : Employ nanofiltration to remove Pd catalysts and byproducts .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

Methodological Challenges

Q. How to design experiments linking the compound’s structure to its pharmacological mechanism?

  • SAR studies : Synthesize analogs with modifications to the morpholine ring (e.g., piperazine substitution) and compare bioactivity .
  • Crystallography : Solve X-ray structures of the compound bound to targets (e.g., kinases) to identify critical interactions .
  • Proteomics : Use affinity chromatography to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • ANOVA with post-hoc tests : Compare toxicity across concentrations while controlling for batch effects .
  • Probit analysis : Calculate LD₅₀ values for in vivo studies using nonlinear regression models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.